molecular formula C20H25N5O2 B7020450 tert-butyl N-[1-[(3-cyanopyrazin-2-yl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate

tert-butyl N-[1-[(3-cyanopyrazin-2-yl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate

Cat. No.: B7020450
M. Wt: 367.4 g/mol
InChI Key: JWZGMHKYEBIXQR-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-[(3-cyanopyrazin-2-yl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate is a complex organic compound that features a tert-butyl group, a cyanopyrazine moiety, and a phenylpropan-2-yl group

Properties

IUPAC Name

tert-butyl N-[1-[(3-cyanopyrazin-2-yl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-20(2,3)27-19(26)25(4)16(12-15-8-6-5-7-9-15)14-24-18-17(13-21)22-10-11-23-18/h5-11,16H,12,14H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZGMHKYEBIXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)CNC2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-[(3-cyanopyrazin-2-yl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled under specific conditions. For instance, the synthesis might involve the use of tert-butyl carbamate, cyanopyrazine, and phenylpropan-2-ylamine as starting materials. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to achieve the necessary quality and consistency for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-[(3-cyanopyrazin-2-yl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions could result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl N-[1-[(3-cyanopyrazin-2-yl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[(3-cyanopyrazin-2-yl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates and derivatives of pyrazine and phenylpropan-2-yl groups. Examples include:

  • tert-butyl N-[1-(pyrazin-2-yl)amino]-3-phenylpropan-2-ylcarbamate
  • tert-butyl N-[1-(3-cyanopyrazin-2-yl)amino]-3-phenylpropan-2-ylcarbamate

Uniqueness

What sets tert-butyl N-[1-[(3-cyanopyrazin-2-yl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

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